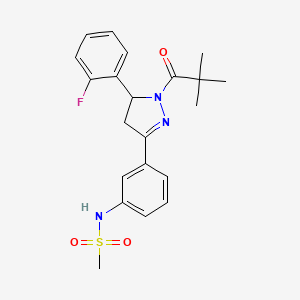

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

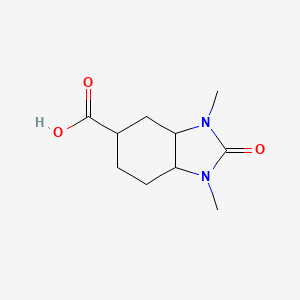

The focus is on the synthesis and characterization of compounds with methanesulfonamide functionality, particularly those related to the pyrazole backbone, due to their significance in medicinal chemistry and material science. These compounds exhibit a wide range of biological activities and have been the subject of extensive research efforts.

Synthesis Analysis

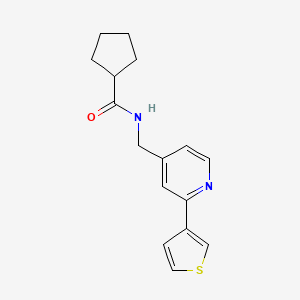

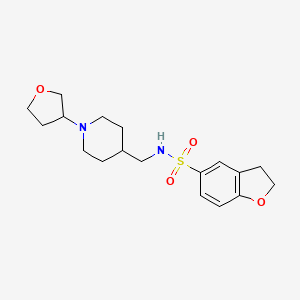

The synthesis of related compounds often involves multi-step reactions, starting from pyrazole derivatives and incorporating methanesulfonamide groups. Techniques such as Sonogashira cross-coupling have been utilized for synthesizing compounds with complex molecular architectures, indicating the synthetic versatility of these frameworks (Durgadas et al., 2012).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NBO, HOMO-LUMO, and MEP, provide insights into the stability, charge distribution, and reactivity of these compounds. Studies often employ X-ray diffraction and spectroscopic methods to elucidate their geometrical parameters, highlighting the influence of the methanesulfonamide group on molecular conformation and electronic properties (Mary et al., 2015).

Wirkmechanismus

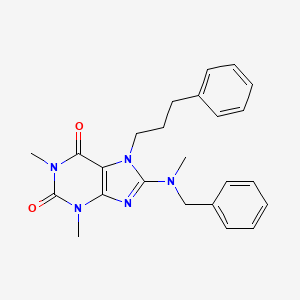

Pyrazolines

are a class of compounds that have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been the focus of many researchers due to their confirmed biological and pharmacological activities .

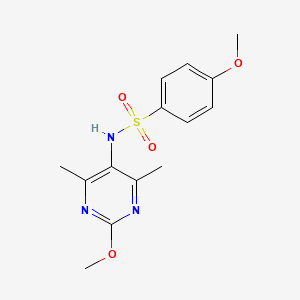

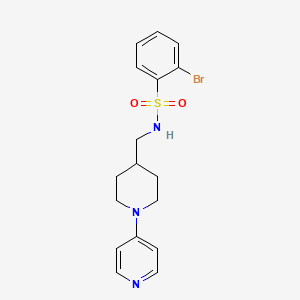

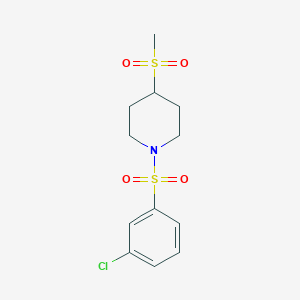

Sulfonamides

are a class of compounds that have been widely used in medicine for their antibacterial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth.

The pharmacokinetics of a compound can be influenced by its chemical structure and properties. For example, the log octanol-water partition coefficient (Log Kow) is an important parameter that can influence the absorption and distribution of a compound in the body .

Eigenschaften

IUPAC Name |

N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(16-10-5-6-11-17(16)22)13-18(23-25)14-8-7-9-15(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOWPSYHCESFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)